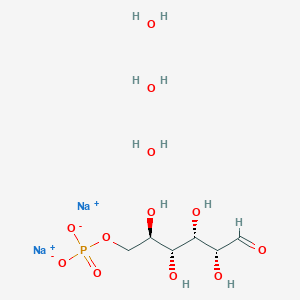![molecular formula C9H9BF3KO2 B8051103 Potassium trifluoro[4-(2-methoxy-2-oxoethyl)phenyl]boranuide](/img/structure/B8051103.png)
Potassium trifluoro[4-(2-methoxy-2-oxoethyl)phenyl]boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro[4-(2-methoxy-2-oxoethyl)phenyl]boranuide is a chemical compound with the molecular formula C9H9BF3KO2. It is a solid compound known for its unique properties and applications in various scientific fields. The compound is characterized by the presence of a trifluoroborate group attached to a phenyl ring, which is further substituted with a methoxy and an oxoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[4-(2-methoxy-2-oxoethyl)phenyl]boranuide typically involves the reaction of 4-(2-methoxy-2-oxoethyl)phenylboronic acid with potassium fluoride and a trifluoroborate source. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:
Starting Materials: 4-(2-methoxy-2-oxoethyl)phenylboronic acid, potassium fluoride, and a trifluoroborate source.
Reaction Conditions: Anhydrous conditions, typically in an organic solvent such as tetrahydrofuran (THF).
Procedure: The boronic acid is dissolved in the solvent, followed by the addition of potassium fluoride and the trifluoroborate source. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is isolated by filtration, washed with a suitable solvent, and dried under vacuum.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[4-(2-methoxy-2-oxoethyl)phenyl]boranuide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Coupling Reactions: The compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid surrogate to form carbon-carbon bonds.
Oxidation and Reduction: The phenyl ring and the oxoethyl group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Coupling Reactions: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions, with bases such as potassium carbonate or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: The major products are substituted phenyl derivatives, depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the phenyl ring with another aromatic ring.
Oxidation and Reduction: The major products include oxidized or reduced derivatives of the phenyl ring and the oxoethyl group.
Scientific Research Applications
Potassium trifluoro[4-(2-methoxy-2-oxoethyl)phenyl]boranuide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of potassium trifluoro[4-(2-methoxy-2-oxoethyl)phenyl]boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boronic acid surrogate, where the trifluoroborate group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Potassium trifluoro[4-(2-methoxy-2-oxoethyl)phenyl]boranuide can be compared with other similar compounds, such as:
Potassium trifluoro[4-(2-methoxy-2-oxoethoxy)phenyl]boranuide: Similar structure but with an oxoethoxy group instead of an oxoethyl group.
Potassium 4-methoxyphenyltrifluoroborate: Lacks the oxoethyl group, making it less versatile in certain reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in various fields.
Properties
IUPAC Name |
potassium;trifluoro-[4-(2-methoxy-2-oxoethyl)phenyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF3O2.K/c1-15-9(14)6-7-2-4-8(5-3-7)10(11,12)13;/h2-5H,6H2,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHUIMCCLHENMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)CC(=O)OC)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF3KO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B8051025.png)
![3-[[3-[(dimethylamino)methyl]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxamide](/img/structure/B8051027.png)
![7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid;trihydrate](/img/structure/B8051033.png)
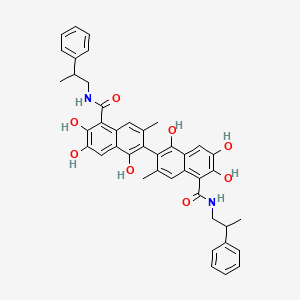
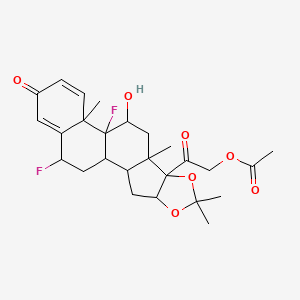
![sodium;8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B8051048.png)
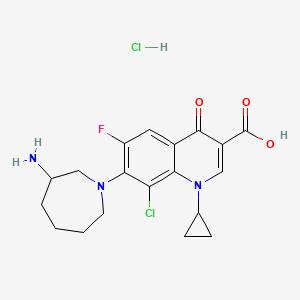
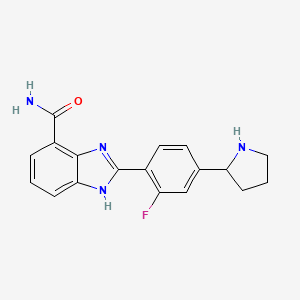
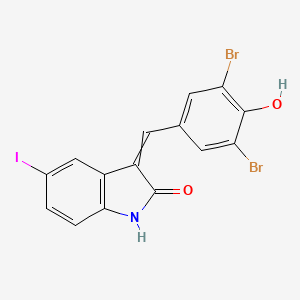
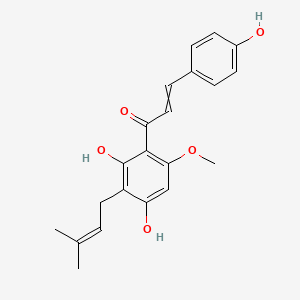
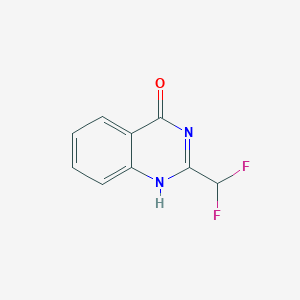
![Trimethyl((2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl))silane](/img/structure/B8051110.png)
